Home > Products > Screening Compounds P76924 > 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid
3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid - 1016819-96-7

3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid

Catalog Number: EVT-3335997
CAS Number: 1016819-96-7
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid is a potent and hepatoselective glucokinase activator. This compound has shown promising results in preclinical studies for treating type 2 diabetes by effectively lowering fasting and postprandial glucose levels without causing hypoglycemia.

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (also known as YM90K) is a selective antagonist for the AMPA-type non-NMDA receptor. This compound exhibits potent inhibitory activity against [3H]AMPA binding in rat brain tissue. Furthermore, YM90K demonstrates protective effects against sound-induced seizures in mice.

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione is a potent AMPA receptor antagonist with significantly higher affinity for the AMPA receptor compared to YM90K and NBQX. This compound exhibits high selectivity for the AMPA receptor over NMDA and glycine binding sites.

Overview

3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid is a compound characterized by the presence of an imidazole ring, a propanamide group, and a benzoic acid moiety. Its structure allows for various interactions in biological systems, making it of interest in medicinal chemistry and pharmacology. The compound is classified under benzoic acids and imidazoles, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid can be achieved through several synthetic routes. A common approach involves the reaction of an appropriate benzoic acid derivative with an imidazole-containing amine. This reaction typically occurs under acidic conditions to facilitate the formation of the amide bond.

Technical Details

  1. Reagents: Common reagents include benzoic acid, imidazole, and coupling agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) to promote amide bond formation.
  2. Conditions: The reaction usually requires heating and may involve solvents like dimethylformamide or dichloromethane to dissolve the reactants and assist in the reaction process.
  3. Yield: Optimizing reaction conditions can lead to high yields, often exceeding 70%, depending on the specific method employed .
Molecular Structure Analysis

Structure

The molecular structure of 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid can be represented by the following data:

  • Molecular Formula: C14H16N2O2
  • Molecular Weight: 244.29 g/mol
  • IUPAC Name: 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid
  • Canonical SMILES: CC(C(=O)N1C=CN=C1)C(=O)O
  • InChI Key: RDOXTESZEPMUJZ-UHFFFAOYSA-N

The structure features a benzoic acid moiety attached to a propanamide group that is further connected to an imidazole ring, providing unique properties that facilitate its biological activity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid can undergo various chemical reactions:

  • Amide Formation: Reacts with carboxylic acids or their derivatives to form amides.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield benzoic acid and imidazole derivatives.
  • Substitution Reactions: The aromatic ring may participate in electrophilic substitution reactions, introducing functional groups at various positions on the ring.

Technical Details

Common reagents for these reactions include strong acids (for hydrolysis), bases (for deprotonation), and electrophiles (for substitution). The specific conditions (temperature, solvent) will vary depending on the desired reaction pathway .

Mechanism of Action

The mechanism of action for 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid involves interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, modulating their activity. Additionally, this compound may inhibit specific pathways involved in inflammation or microbial growth by competing with substrates or binding to active sites on enzymes.

Experimental studies have shown that compounds with similar structures exhibit significant antibacterial and anti-inflammatory activities, suggesting potential therapeutic applications for this compound as well .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Generally soluble in polar solvents like water and methanol but insoluble in non-polar solvents.

Chemical Properties

  • pKa Value: The pKa value indicates its acidic strength; this property is crucial for understanding its behavior in biological systems.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
PropertyValue
Molecular Weight244.29 g/mol
Melting PointNot specified
SolubilitySoluble in water
pKaNot specified
Applications

3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid has several scientific applications:

  • Medicinal Chemistry: It serves as a building block for the synthesis of novel pharmaceuticals targeting infections and inflammatory diseases.
  • Biological Research: Used in studies investigating enzyme inhibition and receptor binding due to its structural similarities with bioactive compounds.
  • Material Science: Potential applications in developing functional materials due to its unique chemical properties.

This compound's versatility makes it a valuable asset in both research and industrial applications, particularly in drug development .

Introduction and Contextual Frameworks

Structural Classification within Heterocyclic-Benzoic Acid Hybrid Architectures

3-[3-(1H-Imidazol-1-yl)propanamido]benzoic acid belongs to the structurally defined class of heterocycle-carboxylic acid conjugates interconnected through spacer-modified amide linkages. Its architecture comprises three distinct modules: (1) The 1H-imidazole ring provides a biologically privileged nitrogen-rich heterocycle known for participating in hydrogen bonding, dipole-dipole interactions, and coordination chemistry with metal ions. This moiety is linked via (2) a three-carbon aliphatic chain (propanamido) serving as a flexible spacer that confers conformational mobility while distancing the acidic terminus from the heterocycle. The spacer terminates in (3) a meta-substituted benzoic acid unit, contributing aromatic character and pH-dependent ionization capacity (pKa ≈ 4.2 for benzoic acid) alongside potential for π-π stacking interactions [3] [6].

Table 1: Structural Modules of 3-[3-(1H-Imidazol-1-yl)propanamido]benzoic Acid

Structural ModuleChemical FeaturesPotential Biopharmaceutical Contributions
1H-Imidazol-1-yl UnitAromatic diazole, pKa ~6.5-7.0, H-bond acceptor/donorMetal coordination, enzymatic interactions, cationic character at physiological pH
Propanamido Spacer-(CH2)2-C(=O)NH- flexible chain, carbonyl groupConformational flexibility, protease stability, reduced steric hindrance
Benzoic Acid Unitmeta-Carboxy-substituted benzene ring, pKa ~4.2Anionic character at physiological pH, protein binding via salt bridges, resonance stabilization

This meta-benzamido configuration distinguishes it from conventional ortho-substituted benzoic acid derivatives where intramolecular hydrogen bonding can dominate reactivity. The molecule exhibits zwitterionic potential across physiological pH ranges due to the ionizable carboxylic acid (pKa ≈ 4.2) and the weakly basic imidazole nitrogen (pKa ≈ 6.5-7.0), enabling complex solubility profiles and membrane interaction characteristics. Benzoic acid derivatives are established intermediates in pharmaceutical synthesis and serve as preservatives due to antimicrobial properties potentiated in acidic environments [3]. The imidazole ring enhances this bioactivity profile through its prevalence in enzyme active sites and receptor binding domains, particularly in antifungal and antiproliferative agents. The propanamido tether offers synthetic flexibility for structural diversification, allowing modulation of lipophilicity, electronic properties, and steric bulk without compromising core functionality [1] [7].

Pharmacophore Evolution in Imidazole-Containing Bioactive Compounds

Imidazole stands as a foundational pharmacophore in medicinal chemistry due to its presence in essential biomolecules (histidine, histamine, purines) and its versatile binding capabilities. The incorporation of imidazole into bioactive compounds enables diverse molecular interactions—hydrogen bonding via the pyrrole-type nitrogen (N-H), electrostatic interactions through the pyridine-type nitrogen, coordination bonding with transition metals, and cation-π interactions when protonated. Historically, imidazole-containing drugs have demonstrated broad therapeutic utility, including the antifungal agents ketoconazole and miconazole, the proton pump inhibitor omeprazole (benzimidazole), the anthelmintic albendazole, and the histamine H2-receptor antagonist cimetidine [1].

The structural evolution toward complex imidazole conjugates like 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid represents a strategic advancement addressing limitations of simpler heterocycles. Early imidazole drugs often exhibited limited selectivity and pharmacokinetic challenges, including rapid metabolism and restricted membrane permeability. The conjugation approach tackles these issues through several mechanisms: (1) The extended aromatic system (benzoic acid + imidazole) enhances stacking interactions with biological macromolecules; (2) The spacer-incorporated amide bond provides metabolic stability compared to ester linkages while maintaining hydrogen-bonding capacity; (3) The ionizable groups enable pH-dependent solubility modulation, potentially improving oral bioavailability; and (4) The molecular asymmetry creates stereoelectronic complementarity to heterogeneous binding pockets [1] [7].

This design philosophy aligns with the conjugation chemistry paradigm increasingly prominent in modern drug discovery, wherein pharmacophoric units are covalently linked to produce hybrids with synergistic bioactivity. The imidazole-benzoic acid framework demonstrates particular promise in antimicrobial applications where dual-targeting approaches combat resistance mechanisms. Imidazole derivatives disrupt fungal cytochrome P450 enzymes (CYP51) and microbial cell membranes, while benzoic acid uncouples oxidative phosphorylation and inhibits nutrient uptake—effects potentially amplified in the conjugated architecture [1] [3].

Research Milestones and Knowledge Gaps in Functionalized Amido-Benzoyl Scaffolds

Functionalized amido-benzoyl scaffolds have evolved through distinct research phases, culminating in compounds like 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid. Early work established simple benzanilides as antimicrobial and antitubercular agents, demonstrating the bioactivity preservation of both aromatic systems when linked through amide bonds. A significant milestone emerged with the structural refinement incorporating spacer elements between the amide and heterocycle, enhancing conformational freedom and reducing electronic interference between pharmacophores. This advancement yielded derivatives with improved target affinity and selectivity profiles against resistant bacterial strains [1] [7]. The subsequent integration of imidazole as terminal group marked a critical innovation, leveraging its multifaceted binding capabilities and biomimetic properties. Research demonstrated that imidazole-containing benzamides could engage biological targets inaccessible to simpler benzoic acid derivatives, particularly enzymes with metal-cofactor requirements or cationic binding pockets [1] [8].

Table 2: Research Progression in Functionalized Amido-Benzoyl Scaffolds

Development PhaseRepresentative StructuresKey AdvancementsLimitations Addressed
First GenerationSimple benzanilides (e.g., N-phenylbenzamide)Demonstrated core amide-linked benzoyl bioactivityLimited structural complexity for target discrimination
Second GenerationSpacer-incorporated derivatives (e.g., 3-(arylpropanamido)benzoates)Enhanced conformational freedom; Reduced steric clash between pharmacophoresRestricted interaction diversity; Insufficient enzymatic stability
Third GenerationHeterocycle-terminated conjugates (e.g., 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid)Introduced metal coordination capability; pH-responsive functionality; Enhanced target versatilityNarrow spectrum of activity; Limited bioavailability optimization

Despite these advances, significant knowledge gaps persist regarding 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid. Foremost is the limited empirical data on its specific biological interactions and efficacy profiles. While the structural modules predict activity against fungal pathogens and possibly cancer targets, comprehensive in vitro and in vivo validation remains unpublished. The structure-activity relationship (SAR) landscape surrounding this scaffold is largely unexplored—systematic variation of the spacer length (n=1-4 methylene groups), benzoic acid substitution pattern (ortho, meta, para), and imidazole N-substituents could unveil critical determinants of potency and selectivity [6]. Furthermore, its physicochemical behavior—including solubility-pH profiles, logP/logD values, membrane permeability, and metabolic stability—requires quantitative characterization to assess drug-likeness and formulation requirements.

Another significant gap concerns the scaffold's applicability in antibody-drug conjugates (ADCs) and targeted delivery systems. The benzoic acid moiety provides an anchoring point for linker chemistry, while the imidazole could potentially coordinate radiometals for theranostic applications. However, research exploring these advanced applications remains absent from the current literature [4] [9]. Recent findings suggest amido-benzoyl scaffolds structurally related to this compound demonstrate activity as HSET (KIFC1) inhibitors in centrosome-amplified cancer cells, inducing multipolar spindle formation and apoptotic cell death [8]. This highlights a promising yet underexplored mechanism that warrants investigation for 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid. Additionally, its potential role in overcoming antimicrobial resistance remains purely theoretical without experimental validation against contemporary multidrug-resistant clinical isolates. The convergence of these gaps defines a compelling research trajectory for this hybrid scaffold in both fundamental and applied medicinal chemistry contexts.

Properties

CAS Number

1016819-96-7

Product Name

3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid

IUPAC Name

3-(3-imidazol-1-ylpropanoylamino)benzoic acid

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C13H13N3O3/c17-12(4-6-16-7-5-14-9-16)15-11-3-1-2-10(8-11)13(18)19/h1-3,5,7-9H,4,6H2,(H,15,17)(H,18,19)

InChI Key

ZJDMACQIBMLUOF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.